
Spectroscopic data of 4-bromo-1H-pyrazole-3-
carbonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-bromo-1H-pyrazole-3-

carbonitrile

Cat. No.: B2988694 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1H-pyrazole-3-
carbonitrile

Introduction
4-bromo-1H-pyrazole-3-carbonitrile is a heterocyclic compound of significant interest in

medicinal chemistry and materials science.[1] Its pyrazole core is a common scaffold in

pharmacologically active molecules, and the presence of bromo and cyano functionalities

provides versatile handles for further synthetic modification.[1] Accurate structural elucidation

and purity assessment are paramount for its application in drug development and agrochemical

research. This guide provides a comprehensive overview of the core spectroscopic techniques

—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS)—used to characterize this molecule. The interpretation herein is grounded in fundamental

principles and comparative data from related pyrazole derivatives.[2][3]

Molecular Structure and Tautomerism
The structure of 4-bromo-1H-pyrazole-3-carbonitrile presents a case of annular tautomerism,

common to N-unsubstituted pyrazoles. The proton on the nitrogen can reside on either N1 or

N2, leading to two tautomeric forms that rapidly interconvert in solution. This phenomenon can

influence the observed chemical shifts in NMR spectroscopy.

Caption: Molecular structure of 4-bromo-1H-pyrazole-3-carbonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 4-bromo-1H-pyrazole-3-carbonitrile, both ¹H and ¹³C NMR are

essential for structural confirmation.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two principal signals: one for the

pyrazole ring proton (C5-H) and a broad signal for the N-H proton.

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

C5-H 8.0 - 8.5 Singlet (s)

The C5 proton of

pyrazoles is typically

deshielded and

appears as a singlet.

[4] The exact position

is influenced by the

solvent and electron-

withdrawing groups.

N1-H 13.0 - 14.0 Broad Singlet (br s)

The N-H proton signal

is often broad due to

tautomerism and

quadrupole

broadening from the

nitrogen atoms. It may

exchange with D₂O.[5]

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display four distinct signals corresponding to

the four carbon atoms in the molecule.
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Notes

C3 115 - 125

The carbon bearing the nitrile

group. Its chemical shift is

influenced by the nitrogen

atoms and the nitrile

substituent.[6][7]

C4 95 - 105

The C4 carbon is directly

attached to the bromine atom,

which typically induces an

upfield shift compared to an

unsubstituted carbon. This

carbon is expected to be

significantly shielded.[7]

C5 130 - 140

This methine carbon is

adjacent to two nitrogen

atoms, resulting in a downfield

shift.[6][8]

C≡N 110 - 120

The nitrile carbon signal

typically appears in this region.

[9]

Experimental Protocol: NMR Analysis

1. Sample Preparation
~10 mg of compound
dissolved in 0.6 mL

 of DMSO-d₆

2. Data Acquisition
Bruker 400 MHz Spectrometer
Acquire ¹H, ¹³C, DEPT spectra

Transfer to
NMR tube

3. Data Processing
Fourier Transform

Phase & Baseline Correction

Generate FID
4. Spectral Analysis

Assign peaks based on δ,
multiplicity, and correlation

Generate Spectrum

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.

Sample Preparation: Weigh approximately 5-10 mg of 4-bromo-1H-pyrazole-3-carbonitrile
and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.researchgate.net/figure/C-NMR-chemical-shifts-for-pyrazoles-1Pz-12Pz-in-DMSO-d6-at-50C_tbl1_314419945
https://cdnsciencepub.com/doi/pdf/10.1139/v93-092
https://cdnsciencepub.com/doi/pdf/10.1139/v93-092
https://www.researchgate.net/figure/C-NMR-chemical-shifts-for-pyrazoles-1Pz-12Pz-in-DMSO-d6-at-50C_tbl1_314419945
https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-for-compounds-1-15-in-DMSO-d-6_tbl1_343295761
https://www.rsc.org/suppdata/d4/na/d4na00577e/d4na00577e1.pdf
https://www.benchchem.com/product/b2988694?utm_src=pdf-body-img
https://www.benchchem.com/product/b2988694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2988694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


mm NMR tube.[10] DMSO-d₆ is often preferred for pyrazoles as it helps in observing the

exchangeable N-H proton.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical

parameters include a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16

scans.

¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay (5 seconds) are required to achieve an adequate signal-to-noise ratio.[10]

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). The

resulting spectrum should be manually phased and baseline corrected for accurate

integration and peak picking.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Interpretation of Key IR Absorptions
The IR spectrum of 4-bromo-1H-pyrazole-3-carbonitrile is expected to be dominated by the

sharp, intense absorption of the nitrile group and the characteristic vibrations of the pyrazole

ring.
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Vibrational Mode
Expected Frequency

(cm⁻¹)
Intensity Notes

N-H Stretch 3100 - 3300 Medium, Broad

Associated with the

pyrazole N-H bond.

Hydrogen bonding

can cause significant

broadening.[11]

C-H Stretch (aromatic) 3000 - 3100 Medium

Corresponds to the

C5-H stretching

vibration on the

pyrazole ring.[12]

C≡N Stretch (Nitrile) 2220 - 2240 Strong, Sharp

This is a highly

characteristic peak.

Conjugation with the

pyrazole ring shifts the

frequency to a slightly

lower wavenumber

compared to saturated

nitriles.[13][14]

C=N/C=C Stretch 1500 - 1600 Medium-Strong

Vibrations associated

with the pyrazole ring

framework.[2]

C-Br Stretch 500 - 650 Medium-Strong

Found in the

fingerprint region, this

absorption is

indicative of the

carbon-bromine bond.

[12]

Experimental Protocol: FTIR-ATR Analysis
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.
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Sample Preparation: Place a small amount of the powdered 4-bromo-1H-pyrazole-3-
carbonitrile directly onto the ATR crystal.

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the

sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal must be

acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and

instrumental interferences.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues

about the molecular structure.

Expected Mass Spectrum
For 4-bromo-1H-pyrazole-3-carbonitrile (C₄H₂BrN₃), the molecular weight is 171.98 g/mol .

[15]
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m/z Value Assignment Notes

171/173 [M]⁺

The molecular ion peak. The

presence of bromine results in

a characteristic isotopic pattern

with two peaks of nearly equal

intensity (¹⁹Br:⁸¹Br ≈ 1:1),

separated by 2 m/z units.[16]

[17]

145/147 [M - CNH]⁺

Loss of hydrogen cyanide

(HCN) from the pyrazole ring is

a common fragmentation

pathway for nitrogen

heterocycles.

92 [M - Br]⁺

Loss of a bromine radical. This

fragment would lose the

characteristic isotopic

signature.[18]

65 [C₃H₂N]⁺

Further fragmentation of the

pyrazole ring after the loss of

bromine.

Predicted Fragmentation Pathway

[C₄H₂BrN₃]⁺˙
m/z 171/173

[C₄H₂N₃]⁺
m/z 92

- Br•

[C₃HBr₂]⁺˙
m/z 145/147

- HCN

[C₃H₂N]⁺
m/z 65

- N₂
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Caption: Predicted major fragmentation pathway for the title compound.

Experimental Protocol: ESI-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source. ESI is a soft ionization technique that typically keeps the molecular ion intact.

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

µL/min).

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z

50-500. The source parameters (e.g., capillary voltage, cone voltage) should be optimized to

maximize the signal of the molecular ion. For fragmentation data, a higher cone voltage or

tandem MS (MS/MS) experiments can be performed.

Conclusion
The spectroscopic characterization of 4-bromo-1H-pyrazole-3-carbonitrile relies on a

synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR confirm the core

carbon-hydrogen framework, IR spectroscopy identifies the key nitrile and pyrazole functional

groups, and mass spectrometry verifies the molecular weight and provides structural

information through fragmentation analysis. The data and protocols presented in this guide

offer a robust framework for researchers to confidently verify the identity and purity of this

important synthetic building block.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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